molecular formula C44H71N13O15 B608024 Hypeptin CAS No. 124883-38-1

Hypeptin

Cat. No. B608024
M. Wt: 1022.12
InChI Key: FZKVQDUEWNYBMS-JAWMQALNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hypeptin is an antibiotic isolated from Pseudomonas sp.

Scientific Research Applications

Biosynthesis and Action Mechanism

Hypeptin is a cyclodepsipeptide antibiotic produced by Lysobacter sp. It exhibits potent activity against a broad spectrum of gram-positive pathogens. Its action mechanism involves blocking bacterial cell wall biosynthesis by binding to undecaprenyl pyrophosphate-containing biosynthesis intermediates, forming a 2:1 complex. Interestingly, resistance to hypeptin did not readily develop in vitro, indicating its potential as a robust antibiotic (Wirtz et al., 2021).

Isolation and Characteristics

Hypeptin was isolated from the culture broth of a strain of Pseudomonas sp. The extraction process involved butanol and purification by chromatography. Identified as a basic peptide antibiotic, hypeptin showed in vitro activity against various anaerobic bacteria and aerobic Gram-positive bacteria. Its molecular formula and stereochemistries of amino acids produced by hydrolysis were clarified, marking its significance in antibiotic research (Shoji et al., 1989).

Implication in Overhyped Science

While not directly about hypeptin, there's considerable literature on the broader issue of science hype, which can indirectly affect the perception and application of hypeptin-related research. Hype can be seen as an inappropriate exaggeration of the significance or potential value of a study or a field of science. It's crucial in the context of hypeptin to differentiate between genuine scientific progress and exaggerated claims (Caulfield, 2019).

properties

CAS RN

124883-38-1

Product Name

Hypeptin

Molecular Formula

C44H71N13O15

Molecular Weight

1022.12

IUPAC Name

(2S,3R)-2-((R)-2-((R)-2-((S)-2-aminopropanamido)-4-methylpentanamido)-5-guanidinopentanamido)-N1-((3S,6S,9S,12R,13R)-3-((S)-sec-butyl)-13-carbamoyl-9-((S)-hydroxy(4-hydroxyphenyl)methyl)-6-((R)-1-hydroxy-2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridecan-12-yl)-3-hydroxysuccinamide

InChI

InChI=1S/C44H71N13O15/c1-8-19(6)25-43(71)72-33(35(47)63)29(42(70)56-27(31(60)21-11-13-22(58)14-12-21)40(68)55-26(39(67)53-25)30(59)18(4)5)57-41(69)28(32(61)34(46)62)54-37(65)23(10-9-15-50-44(48)49)51-38(66)24(16-17(2)3)52-36(64)20(7)45/h11-14,17-20,23-33,58-61H,8-10,15-16,45H2,1-7H3,(H2,46,62)(H2,47,63)(H,51,66)(H,52,64)(H,53,67)(H,54,65)(H,55,68)(H,56,70)(H,57,69)(H4,48,49,50)/t19-,20-,23+,24+,25-,26-,27-,28-,29+,30+,31-,32+,33+/m0/s1

InChI Key

FZKVQDUEWNYBMS-JAWMQALNSA-N

SMILES

CC[C@@H]([C@@H]1NC([C@H]([C@@H](C(C)C)O)NC([C@H]([C@H](c2ccc(O)cc2)O)NC([C@@H]([C@H](C(N)=O)OC1=O)NC([C@H]([C@H](C(N)=O)O)NC([C@H](NC([C@H](NC([C@@H](N)C)=O)CC(C)C)=O)CCCNC(N)=N)=O)=O)=O)=O)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Hypeptin; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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